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molecular formula C9H16ClNO3 B8434119 Boc-beta-Ala-CH2Cl

Boc-beta-Ala-CH2Cl

Cat. No. B8434119
M. Wt: 221.68 g/mol
InChI Key: RGNXAGIUARSUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07033583B2

Procedure details

A mixture of IClSO3H (5 g, 42.91 mmol) and ClCH2Br (5.55 g, 42.9 mmol) was refluxed for 3 hours, followed by pouring into ice. The ice water suspension was extracted with DCM (2×50 mL), and the combined DCM layers were washed with water (2×50 mL) to give a solution of ClCH2SO3Cl (solution A). A solution of Boc-β-Ala-OH (12, 4.73 g, 25 mmol), NaHCO3 (8.41 g, 100 mmol), and Bu4N+HSO4− (0.849 g, 2.5 mmol) in water (100 mL) was cooled to 0° C., followed by addition of solution A. The mixture was stirred vigorously for 2 hours, followed by separation of the layers. The DCM layer was washed with brine (2×100 mL), and dried over anhydrous MgSO4. The solvent was removed in vacuo and the residue purified by silica gel column chromatography (20% EtOAc in hexane, v/v) to yield 1.2 g (20%) of product (13): 13C NMR δ 28.218 (3×CH3 of Boc), 34.439 (CH2C(═O)O), 35.655 (NHCH2CH2), 68.565 (OCH2Cl), 79.547 (C(CH3)3), 155.811 (NHC(═O)O), 170.761 (C(═O)O).
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
[Compound]
Name
HSO4−
Quantity
0.849 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[NH:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3][C:4]([OH:6])=O.C([O-])(O)=O.[Na+].[Cl:19][CH2:20]S(OCl)(=O)=O>O>[NH:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3][C:4]([CH2:20][Cl:19])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
4.73 g
Type
reactant
Smiles
N(CCC(=O)O)C(=O)OC(C)(C)C
Name
Quantity
8.41 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
HSO4−
Quantity
0.849 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCS(=O)(=O)OCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by separation of the layers
WASH
Type
WASH
Details
The DCM layer was washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column chromatography (20% EtOAc in hexane, v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(CCC(=O)CCl)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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